molecular formula C15H14F3N5OS3 B2585952 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396874-46-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No.: B2585952
CAS No.: 1396874-46-6
M. Wt: 433.49
InChI Key: FLXYJTNCKHBDML-UHFFFAOYSA-N
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Description

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is an intricate chemical entity with potentially significant applications in various fields such as chemistry, biology, medicine, and industry. Its unique molecular structure, featuring a blend of thiadiazole and benzothiazole components, imbues it with properties that can be harnessed for various scientific explorations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves the following steps:

  • Synthesis of 5-(ethylthio)-1,3,4-thiadiazole: : Starting from ethyl mercaptan and appropriate diazo compounds under controlled conditions.

  • Formation of 4-(trifluoromethyl)benzo[d]thiazole: : Employing trifluoromethylated aromatic compounds in the presence of sulfur and other catalysts.

  • Coupling Reaction: : The final compound is synthesized through a coupling reaction of these intermediates, typically in the presence of an amide coupling reagent like EDC or DCC in an appropriate solvent such as dichloromethane.

Industrial Production Methods

While lab-scale synthesis provides the foundational route, scaling up involves optimizing reaction conditions and employing flow chemistry techniques to ensure consistency, yield, and purity at an industrial level.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen sites.

  • Reduction: : Hydrogenation or other reduction methods can alter specific functional groups within the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at various sites, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, nucleophiles such as amines or thiols.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones depending on reaction conditions.

  • Reduction Products: : Corresponding amine or alkane derivatives.

  • Substitution Products: : Varied derivatives depending on the site and type of substitution.

Scientific Research Applications

  • Chemistry: : Its unique structure makes it a candidate for studying reaction mechanisms and synthetic methodologies.

  • Biology: : It can be used as a probe to study biological processes due to its distinct functional groups.

  • Medicine: : Potential therapeutic applications given its bioactive moieties.

  • Industry: : Its stability and reactivity make it suitable for material sciences and as a precursor for various chemical products.

Mechanism of Action

This compound likely exerts its effects through interactions at the molecular level involving thiadiazole and benzothiazole moieties. These interactions could involve binding to specific enzymes or receptors, influencing signaling pathways, or altering cellular processes. Detailed mechanistic studies would elucidate the exact pathways and molecular targets.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as other thiadiazoles or benzothiazoles, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide stands out due to its unique combination of functional groups, enhancing its reactivity and potential applications. Similar compounds include:

  • 5-(methylthio)-1,3,4-thiadiazole

  • 2-amino-4-(trifluoromethyl)benzothiazole

The specific ethylthio and trifluoromethyl substituents in the target compound impart distinct physicochemical properties, setting it apart from its analogues.

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Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5OS3/c1-3-25-14-22-21-12(27-14)19-10(24)7-23(2)13-20-11-8(15(16,17)18)5-4-6-9(11)26-13/h4-6H,3,7H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXYJTNCKHBDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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